molecular formula C20H23NO5 B5565080 1-(3-hydroxybenzyl)-4-(2-methoxyphenoxy)piperidine-4-carboxylic acid

1-(3-hydroxybenzyl)-4-(2-methoxyphenoxy)piperidine-4-carboxylic acid

Cat. No. B5565080
M. Wt: 357.4 g/mol
InChI Key: SVSNOQITDDLHNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-hydroxybenzyl)-4-(2-methoxyphenoxy)piperidine-4-carboxylic acid is a compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known as HPPC and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Overview of Parabens and Their Environmental Impact

Parabens, including compounds structurally related to 1-(3-hydroxybenzyl)-4-(2-methoxyphenoxy)piperidine-4-carboxylic acid, are primarily used as preservatives in various consumer products. Despite their widespread application since the 1920s, concerns have arisen regarding their status as emerging contaminants. These concerns stem from parabens' ubiquity in surface waters and sediments, attributed to their continuous introduction into the environment through the consumption of paraben-based products. Their presence, even at low concentrations, in wastewater effluents and their ability to form chlorinated by-products upon reaction with free chlorine, highlight the necessity for further research into their environmental fate and behavior, especially concerning their biodegradability and potential toxicity of their chlorinated derivatives (Haman, Dauchy, Rosin, & Munoz, 2015).

Redox Mediators in Pollutant Degradation

The application of redox mediators in conjunction with oxidoreductive enzymes presents a novel approach for the degradation of recalcitrant organic pollutants. This method enhances the degradation efficiency of stubborn compounds by expanding the range of substrates that enzymes can act upon. Various enzymes, including laccases and peroxidases, have been utilized in this process, highlighting the potential for the enzymatic treatment of aromatic compounds present in industrial effluents. Such advancements suggest a promising role for enzyme-redox mediator systems in future remediation efforts (Husain & Husain, 2007).

Nucleophilic Aromatic Substitution Research

The reactivity of piperidine with nitro-aromatic compounds through nucleophilic aromatic substitution has been extensively studied. This research provides insights into the mechanisms underlying the formation of various aromatic compounds, highlighting the importance of such reactions in synthesizing chemical intermediates and understanding the dynamics of aromatic substitution. Such studies are critical for advancing our knowledge of chemical synthesis processes and their applications in developing new materials and pharmaceuticals (Pietra & Vitali, 1972).

Bioactive Phenolic Acids in Foods

Phenolic acids, such as p-coumaric acid and its derivatives, have garnered interest due to their antioxidant, anti-cancer, antimicrobial, and other health-promoting activities. These compounds are found in free or conjugated forms in various plants and foods, offering a wide range of biological effects beneficial to human health. The exploration of these compounds, their bioavailability, bioaccessibility, and biological activities provides a foundation for utilizing natural phenolic acids in nutraceuticals and functional foods (Pei, Ou, Huang, & Ou, 2016).

Influence of Processing on Phenolic Content in Foods

The impact of postharvest processing and storage on phenolic acids and flavonoids in foods is a significant area of research. This work evaluates how different processing methods and storage conditions affect the content of these bioactive compounds in various food matrices. Understanding these effects is crucial for optimizing food processing techniques to retain the health-promoting properties of phenolic compounds, thereby enhancing the nutritional value of foods (Amarowicz, Carle, Dongowski, Durazzo, Galensa, Kammerer, Maiani, & Piskuła, 2009).

properties

IUPAC Name

1-[(3-hydroxyphenyl)methyl]-4-(2-methoxyphenoxy)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5/c1-25-17-7-2-3-8-18(17)26-20(19(23)24)9-11-21(12-10-20)14-15-5-4-6-16(22)13-15/h2-8,13,22H,9-12,14H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVSNOQITDDLHNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2(CCN(CC2)CC3=CC(=CC=C3)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Hydroxybenzyl)-4-(2-methoxyphenoxy)piperidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.